molecular formula C22H32N2O12S2 B8124657 Nhs-peg2-SS-peg2-nhs

Nhs-peg2-SS-peg2-nhs

Cat. No.: B8124657
M. Wt: 580.6 g/mol
InChI Key: SHKDNSCVDLMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide is a cleavable linker containing four units of polyethylene glycol. It is primarily used in the synthesis of antibody-drug conjugates, which are a class of biopharmaceutical drugs designed for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a disulfide-containing compound. The reaction typically occurs under mild conditions to preserve the integrity of the polyethylene glycol units and the disulfide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a linker in antibody-drug conjugates. Upon administration, the antibody-drug conjugate binds to specific antigens on the surface of cancer cells. The disulfide bond in the linker is cleaved under the reducing conditions within the cell, releasing the cytotoxic drug to exert its therapeutic effect .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O12S2/c25-17-1-2-18(26)23(17)35-21(29)5-7-31-9-11-33-13-15-37-38-16-14-34-12-10-32-8-6-22(30)36-24-19(27)3-4-20(24)28/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKDNSCVDLMKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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